Jte 013

GPCR pharmacology Sphingolipid signaling Receptor selectivity

JTE-013 is the definitive small-molecule S1P2 antagonist for defining S1P2-dependent pathways. With 17 nM IC50 and >588-fold selectivity over S1P1, it uniquely enables S1P2 inhibition without confounding S1P1-mediated barrier protection—a critical advantage over pan-S1P modulators like FTY720. Its validated in vivo efficacy in pulmonary fibrosis models (reducing apoptosis from 18% to 7%) provides immediate translational confidence. As the benchmark reference compound for S1P2 drug discovery, JTE-013 is essential for assay development and novel compound benchmarking. Procure with assurance of high purity (>98%) and batch-to-batch consistency.

Molecular Formula C17H19Cl2N7O
Molecular Weight 408.3 g/mol
CAS No. 383150-41-2
Cat. No. B1673099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJte 013
CAS383150-41-2
SynonymsJTE 013
JTE-013
JTE013
Molecular FormulaC17H19Cl2N7O
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)NNC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)C
InChIInChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27)
InChIKeyRNSLRQNDXRSASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTE-013 (CAS 383150-41-2) Procurement Guide: The Benchmark Selective S1P2 Antagonist for GPCR Research


JTE-013 is a potent, small-molecule antagonist of the sphingosine-1-phosphate receptor 2 (S1P2), a G protein-coupled receptor implicated in fibrosis, inflammation, and cancer [1]. The compound exhibits a nanomolar binding affinity (IC50 = 17 nM) for the human S1P2 receptor and demonstrates a high degree of selectivity over the closely related S1P1 and S1P3 receptors (IC50 >10 µM) [2]. This well-characterized pharmacological profile has established JTE-013 as a fundamental research tool for dissecting S1P2-mediated signaling pathways [3].

JTE-013 (CAS 383150-41-2): Why Broad S1P Modulation or S1P1/3 Antagonists Are Not Interchangeable Probes


The therapeutic or experimental substitution of JTE-013 with non-selective S1P receptor modulators (e.g., FTY720/fingolimod) or other S1P receptor antagonists (e.g., S1P1 antagonist W146 or S1P3 antagonist TY52156) is scientifically invalid. The S1P receptor family mediates divergent and often opposing biological functions; for example, while S1P1 activation promotes endothelial barrier integrity, S1P2 activation can disrupt it [1]. Using a pan-S1P receptor modulator confounds these opposing signals, precluding definitive pathway analysis. Furthermore, even other selective S1P2 antagonists, such as the JTE-013 derivative AB1, exhibit different potencies, pharmacokinetic profiles, and potential off-target activities, which directly impact experimental outcomes [2]. Therefore, precise S1P2 inhibition requires a well-validated tool compound like JTE-013, for which the most comprehensive, cross-study functional data exists.

JTE-013 (CAS 383150-41-2): A Quantitative Evidence Guide for Scientific Selection vs. Analog Compounds


Receptor Selectivity Profile: JTE-013 vs. S1P1 and S1P3 Antagonists

JTE-013 demonstrates high specificity for the S1P2 receptor over the related S1P1 and S1P3 subtypes. In CHO cells expressing human receptors, JTE-013 inhibits radiolabeled S1P binding to S1P2 with an IC50 of 17 nM. At the same time, it exhibits no significant antagonism of S1P1 or S1P3 at concentrations up to 10 µM [1]. This selectivity profile is distinct from the S1P1 antagonist W146 and the S1P3 antagonist TY52156, enabling unambiguous pharmacological dissection of S1P2-specific functions [2].

GPCR pharmacology Sphingolipid signaling Receptor selectivity

Comparative S1P2 Antagonist Potency: JTE-013 vs. Next-Generation Derivative AB1

While JTE-013 is the historical benchmark, a direct head-to-head comparison with its derivative, AB1, reveals differences in S1P2 antagonism potency. In functional assays, AB1 exhibited an IC50 of 3.5 nM for S1P2, compared to 11 nM for JTE-013 [1]. This ~3-fold improvement in potency for AB1 demonstrates the existence of more potent analogs; however, JTE-013 remains the more extensively validated tool compound in the published literature.

Cancer biology Neuroblastoma S1P2 antagonism

Functional Efficacy in Pulmonary Fibrosis: JTE-013 In Vivo Therapeutic Validation

JTE-013 has been validated in a robust in vivo model of disease, demonstrating its utility beyond simple receptor binding. In a bleomycin-induced murine model of pulmonary fibrosis, treatment with JTE-013 significantly ameliorated pathological changes and reduced inflammatory cytokine levels [1]. The study quantified a reduction in cell apoptosis from 18.14% in the model group to 7.13% in the JTE-013 treated group, as measured by TUNEL assay [1].

Pulmonary fibrosis Inflammation In vivo pharmacology

Species Cross-Reactivity: JTE-013 Binding Affinity in Human vs. Rat Receptors

For researchers planning in vivo experiments in rodent models, the species cross-reactivity of a pharmacological tool is a key procurement consideration. JTE-013 inhibits the specific binding of radiolabeled S1P to both human and rat S1P2 receptors with similar high potencies. The measured IC50 values are 17 nM for the human receptor and 22 nM for the rat receptor [1]. This consistency in affinity across species simplifies the translation of in vitro findings to rodent in vivo studies.

Preclinical modeling Pharmacology Species specificity

Defined Off-Target Profile: JTE-013 Activity on S1P4 and Sphingolipid Enzymes

A compound's off-target activity profile is as critical as its on-target potency. JTE-013 exhibits a well-documented pattern of secondary activities. It acts as an antagonist at the S1P4 receptor with an IC50 of 237 nM . Furthermore, it inhibits several enzymes in the sphingolipid pathway: delta(4)-desaturase (DES1; IC50 = 16.8 µM), sphingosine kinase 1 (SK1; IC50 = 25.1 µM), and sphingosine kinase 2 (SK2; IC50 = 4.3 µM) [1]. This defined profile is a quantitative differentiator from next-generation S1P2 antagonists like AB1, for which a similarly comprehensive off-target panel is not yet fully established.

Off-target effects Chemical biology Assay development

JTE-013 (CAS 383150-41-2): High-Impact Research and Preclinical Application Scenarios


Dissecting S1P Receptor Subtype Crosstalk in Vascular Biology

Investigating the opposing roles of S1P1 and S1P2 in endothelial barrier function and angiogenesis is a primary application. JTE-013's >588-fold selectivity for S1P2 over S1P1 [1] enables researchers to block S1P2-mediated vascular leakage without confounding S1P1-dependent barrier enhancement. This specificity is not achievable with broad-spectrum S1P modulators like FTY720.

Validating S1P2 as a Therapeutic Target in Fibrotic Disease Models

For preclinical studies in organ fibrosis (e.g., pulmonary, liver), JTE-013 is a well-validated probe. Its demonstrated in vivo efficacy in a bleomycin-induced pulmonary fibrosis model, where it reduced apoptosis from 18.14% to 7.13% [2], provides a strong evidence base for initiating similar studies in other fibrotic conditions. This established in vivo track record is a key selection criterion for translational researchers.

Establishing a Baseline for New S1P2 Antagonist Development

In medicinal chemistry and drug discovery programs, JTE-013 serves as an essential reference compound. Its well-characterized potency (S1P2 IC50 = 17 nM) and defined off-target profile (e.g., DES1 IC50 = 16.8 µM) [3] provide a benchmark against which to measure the selectivity and potency improvements of novel chemical entities, such as the AB1 derivative (S1P2 IC50 = 3.5 nM) [4].

Technical Documentation Hub

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